molecular formula C10H12O2S B1423500 3-(Methylsulfanyl)-2-phenylpropanoic acid CAS No. 858208-68-1

3-(Methylsulfanyl)-2-phenylpropanoic acid

Cat. No.: B1423500
CAS No.: 858208-68-1
M. Wt: 196.27 g/mol
InChI Key: YKIZRLIHXOESLE-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-2-phenylpropanoic acid (CAS: 858208-68-1) is a sulfur-containing carboxylic acid with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 196.26 g/mol . Its structure features a methylsulfanyl (-S-CH₃) group at position 3 and a phenyl ring at position 2 of the propanoic acid backbone. This compound is primarily utilized in research settings, as evidenced by its availability from multiple chemical suppliers .

Properties

IUPAC Name

3-methylsulfanyl-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-13-7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIZRLIHXOESLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-(Methylsulfanyl)propanal with phenylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(Methylsulfanyl)-2-phenylpropanoic acid, a compound with significant potential in various scientific fields, particularly in pharmaceuticals, has garnered interest due to its unique chemical properties and biological activities. This article delves into the applications of this compound, highlighting its therapeutic uses, synthesis methods, and relevant case studies.

Chemical Properties and Structure

This compound is characterized by its chiral nature and the presence of a methylthio group. Its molecular formula is C11H14O2SC_{11}H_{14}O_2S, and it features a phenyl group attached to a propanoic acid backbone. The presence of the methylsulfanyl group enhances its pharmacological profile, making it a candidate for various applications.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

One of the primary applications of this compound is in the development of NSAIDs. These compounds are widely used for their anti-inflammatory properties. Research has shown that derivatives of phenylpropionic acids exhibit significant cyclooxygenase (COX) enzyme inhibitory activity, which is crucial for reducing inflammation and pain . For instance, studies have synthesized various derivatives that not only inhibit COX-1 and COX-2 but also possess antibacterial properties .

Antihistamine Activity

The compound has been investigated for its antihistamine properties. Derivatives of 2-methyl-2′-phenylpropionic acid have demonstrated selective H1 antihistamine activity, making them suitable for treating allergic conditions without significant side effects associated with other receptors . This selectivity is particularly beneficial for patients on multiple medications.

Antimicrobial Activity

Research indicates that certain derivatives of this compound exhibit promising antimicrobial activity. For example, compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

General Synthetic Route

  • Starting Materials : The synthesis typically begins with commercially available phenylpropionic acids.
  • Reagents : Methyl sulfide or related methylthio compounds are introduced to modify the structure.
  • Reaction Conditions : Reactions are usually conducted under reflux conditions with appropriate solvents such as dimethyl sulfoxide (DMSO) or acetone.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Example Synthesis

A specific synthesis route involves the reaction of 2-(4-methylphenyl) propionitrile with methyl sulfide under acidic conditions to yield the desired methylthio derivative .

Case Study 1: Antihistamine Development

A study published in a patent document outlines the development of novel antihistamines based on this compound derivatives. These compounds were tested for their efficacy in reducing allergic responses in animal models, demonstrating a favorable safety profile and potency compared to existing antihistamines .

Case Study 2: COX Inhibition

Another research effort focused on synthesizing derivatives of this compound to evaluate their COX inhibitory activity. The study found that certain derivatives exhibited COX-1 and COX-2 inhibition comparable to ibuprofen, with some showing dual action against bacterial strains . This highlights the potential for developing new NSAIDs that also provide antimicrobial benefits.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl group can engage in π-π interactions, affecting the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 3-(methylsulfanyl)-2-phenylpropanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Functional Groups
This compound C₁₀H₁₂O₂S 196.26 Methylsulfanyl (-S-CH₃), Phenyl Carboxylic acid, Thioether
3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid C₁₀H₁₁FO₃S 230.25 Fluorophenyl, Hydroxy (-OH), Methyl (-CH₃) Carboxylic acid, Thioether, Alcohol
3-(Acetylsulfanyl)-2-methylpropanoic acid C₆H₁₀O₃S 162.20 Acetylsulfanyl (-S-CO-CH₃), Methyl (-CH₃) Carboxylic acid, Thioester
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C₆H₁₃NO₂S 163.24 Aminoethyl (-S-CH₂-CH₂-NH₂), Methyl (-CH₃) Carboxylic acid, Thioether, Amine
3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride C₁₁H₁₆ClNO₂ 229.71 Dimethylamino (-N(CH₃)₂), Phenyl Carboxylic acid, Tertiary amine
Key Observations:

The hydroxy (-OH) group in the fluorinated derivative introduces hydrogen-bonding capability, which may improve solubility in polar solvents . The acetylsulfanyl (-S-CO-CH₃) group in the thioester analog increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to the thioether group in the parent compound .

Biological Implications: While direct data on this compound’s interaction with drug transporters (e.g., MRP2, BCRP) are lacking, structurally related flavonoids like quercetin glucosides are substrates for MRP2-mediated efflux . This suggests that the phenyl and sulfur-containing groups in the parent compound might influence bioavailability through similar mechanisms. The dimethylamino analog’s tertiary amine group could enhance membrane permeability, a property exploited in prodrug design .

Biological Activity

3-(Methylsulfanyl)-2-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a methyl sulfanyl group attached to a phenylpropanoic acid backbone. Its molecular formula is C11H14O2SC_{11}H_{14}O_2S with a molecular weight of approximately 218.29 g/mol. The presence of the methyl sulfanyl group may influence its biological interactions, particularly in terms of pharmacological activity.

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. One study reported IC50 values for related compounds against various cancer cell lines, demonstrating their cytotoxic potential:

CompoundCell LineIC50 (µM)
Compound APC-369.4
Compound BLNCaP47.8
Compound C22Rv14.86

These findings suggest that modifications to the phenylpropanoic acid structure can enhance anticancer activity, potentially making this compound a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study found that derivatives showed inhibitory effects against multidrug-resistant bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.089 to 0.39 mg/mL for specific strains . The compound's mechanism may involve interaction with bacterial cell wall synthesis pathways.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties as well. In models of diabetic neuropathy, certain extracts containing similar compounds demonstrated cytoprotective effects against glucotoxicity, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Case Study 1: A study on the effects of methyl sulfanyl derivatives on human colon cancer cells revealed that these compounds could inhibit P-glycoprotein-mediated drug efflux, enhancing the effectiveness of chemotherapy agents .
  • Case Study 2: Another investigation focused on the antibacterial activity against Staphylococcus aureus and Salmonella typhi, showing significant zones of inhibition when treated with extracts containing the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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